molecular formula C13H10N2 B6596896 7-phenylpyrrolo[1,2-a]pyrimidine CAS No. 61900-70-7

7-phenylpyrrolo[1,2-a]pyrimidine

Cat. No. B6596896
CAS RN: 61900-70-7
M. Wt: 194.23 g/mol
InChI Key: GTQQQPVUJILZRQ-UHFFFAOYSA-N
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Description

7-Phenylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. It is a versatile synthetic building block that can be used to create a wide range of compounds and materials. This compound is widely used in the pharmaceutical and materials industries due to its unique properties.

Scientific Research Applications

1. Development of Potent GnRH Receptor Antagonists

7-Phenylpyrrolo[1,2-a]pyrimid-4-ones have been investigated for their potential as nonpeptide human GnRH receptor antagonists. Studies indicate that incorporating an aryl group at certain positions of this compound can lead to the development of smaller yet equally potent GnRH receptor antagonists (Zhu et al., 2003).

2. Advancements in Microwave-Promoted Cross-Coupling Reactions

The compound has been used in microwave-irradiated cross-coupling reactions to prepare new pyrrolo[2,3-d]pyrimidines, which are important in the field of organic chemistry for their varied applications (Prieur, Pujol, & Guillaumet, 2015).

3. Exploration in Antiviral Agents Synthesis

The compound has been synthesized and investigated as a potential antiviral agent. This exploration involved different synthetic strategies and resulted in compounds showing good activities against the herpes simplex virus (Nasr & Gineinah, 2002).

4. Role in Synthesizing Antitumor Drug Intermediates

Phenylpyrrolopyrimidines, such as the compound , have been identified as significant intermediates in the synthesis of antitumor drugs, particularly in the development of small molecular inhibitors of cancer (Gan et al., 2021).

5. Contribution to Nonlinear Optical (NLO) Research

Studies have highlighted the relevance of pyrimidine derivatives, including 7-phenylpyrrolo[1,2-a]pyrimidine, in nonlinear optics (NLO). These studies have used density functional theory (DFT) to explore the NLO properties of such compounds, indicating potential applications in optoelectronics (Hussain et al., 2020).

6. Exploration in Dihydrofolate Reductase Inhibitors

This compound has been synthesized and evaluated as a dihydrofolate reductase inhibitor, particularly against pathogens affecting AIDS patients. Some derivatives have shown significant potency and selectivity (Gangjee, Lin, & Queener, 2004).

7. Potential in Tyrosine Kinase Inhibition

7-Phenylpyrrolo[2,3d]pyrimidines have been identified as potent inhibitors of the tyrosine kinase c-Src. The specificity and potency of these compounds are influenced by the substitution pattern on the phenyl rings, indicating their potential in cellular activity modulation (Missbach et al., 2000).

properties

IUPAC Name

7-phenylpyrrolo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-5-11(6-3-1)12-9-13-14-7-4-8-15(13)10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQQQPVUJILZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=NC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61900-70-7
Record name 7-phenylpyrrolo[1,2-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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